molecular formula C15H9ClN2O3 B3053900 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid CAS No. 56894-41-8

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

Cat. No.: B3053900
CAS No.: 56894-41-8
M. Wt: 300.69 g/mol
InChI Key: GQZDHSAELUMAAQ-UHFFFAOYSA-N
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Description

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a heterocyclic compound featuring a benzoic acid moiety linked to a 1,3,4-oxadiazole ring substituted with a 2-chlorophenyl group. The 1,3,4-oxadiazole core is known for its electron-deficient nature, enhancing metabolic stability and bioactivity in medicinal chemistry applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClN2O3/c16-12-8-4-3-7-11(12)14-18-17-13(21-14)9-5-1-2-6-10(9)15(19)20/h1-8H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQZDHSAELUMAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=CC=C3Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10496036
Record name 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56894-41-8
Record name 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10496036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid typically involves the cyclization of benzophenone hydrazide with appropriate reagents. One common method includes the reaction of 2-chlorobenzohydrazide with benzoic acid derivatives under acidic or basic conditions to form the oxadiazole ring . The reaction conditions often require heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process can include steps such as nitration, reduction, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can produce various substituted derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

2-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic Acid (CAS: 56894-50-9)

  • Structural Differences : The phenyl ring on the oxadiazole moiety has an additional chlorine at the 4-position, increasing molecular weight to 335.14 g/mol (vs. 193.23 g/mol for the target compound) .
  • Physicochemical Properties: The dichloro substitution raises the LogP value to 4.41, indicating greater lipophilicity compared to the monochloro derivative. This enhances membrane permeability but may reduce aqueous solubility.
  • Synthetic Routes : Prepared via nucleophilic substitution or oxidation of thioether precursors (e.g., using mCPBA or H₂O₂/ammonium molybdate) .

3-(5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl)propanoic Acid

  • Structural Differences: A propanoic acid chain replaces the benzoic acid group, shortening the carbon chain. Molecular weight is 252.65 g/mol .
  • However, the absence of the aromatic benzoic acid moiety could diminish π-π stacking interactions in biological systems.

N-Substituted Sulfanyl Acetamide Derivatives

  • Example Compounds :
    • N’-substituted-2-(5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-ylthio)acetohydrazide (11a-i)
    • N-substituted-2-((5-(2-chlorophenyl)-1,3,4-Oxadiazol-2-yl)sulfanyl)acetamide (7a-f)
  • Structural Differences: The benzoic acid group is replaced with sulfanyl acetamide or hydrazide moieties. These modifications introduce hydrogen-bonding donors/acceptors, enhancing interactions with biological targets .
  • Bioactivity: Compounds in this class exhibit notable antimicrobial and enzyme inhibition activity. For instance, derivatives 6f and 6o (from ) showed potent antimicrobial effects with low cytotoxicity, suggesting that functional group substitution significantly modulates toxicity and efficacy .

4-((5-(2-Chloro-4-(oxetan-3-yloxy)phenyl)-1,3,4-oxadiazol-2-yl)thio)butanoic Acid (19i)

  • Structural Differences: Incorporates an oxetan-3-yloxy group at the 4-position of the phenyl ring and a butanoic acid chain.
  • Synthesis : Synthesized via Method F (hydrolysis of methyl esters), achieving 98% purity, higher than the target compound’s reported 95% .

4-(5-(4-(Perfluoroethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzoic Acid

  • Structural Differences : The phenyl ring is substituted with a perfluoroethoxy group, a strong electron-withdrawing substituent. This enhances oxidative stability and alters electronic properties compared to the chloro-substituted analog .
  • Applications : Fluorinated derivatives are often explored for their enhanced bioavailability and resistance to enzymatic degradation.

Key Comparative Findings

Parameter Target Compound 2,4-Dichloro Analog Propanoic Acid Derivative Sulfanyl Acetamide Derivatives
Molecular Weight 193.23 g/mol* 335.14 g/mol 252.65 g/mol 300–400 g/mol (varies by substitution)
LogP Not reported 4.41 Not reported 2.5–4.0 (estimated)
Bioactivity Limited data Not reported Not reported Antimicrobial, enzyme inhibition
Synthetic Complexity Moderate High (multiple steps) Moderate High (requires N-alkylation steps)
Purity 95% Not reported Not reported 85–98%

*Note: Molecular weight in may be erroneous due to conflicting entries.

Biological Activity

2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an oxadiazole ring fused with a benzoic acid moiety, which is known for various pharmacological effects. This article provides a comprehensive overview of its biological activity, including data from case studies and research findings.

  • Molecular Formula : C15_{15}H12_{12}ClN2_2O2_2
  • Molecular Weight : 286.72 g/mol
  • CAS Number : 924020-62-2

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. A study found that derivatives of 1,3,4-oxadiazoles demonstrated potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged between 3.12 and 12.5 µg/mL, showcasing their potential as antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of oxadiazole derivatives have been explored in several studies. For instance, compounds similar to this compound were shown to inhibit pro-inflammatory cytokines in vitro. This suggests a mechanism that could be beneficial in treating conditions like arthritis or other inflammatory diseases .

Anticancer Potential

The anticancer activity of oxadiazole derivatives has also been a focus of research. A study highlighted that certain 5-aryl-1,3,4-oxadiazol-2-ylthiopropionic acids inhibited gene transcription related to cancer cell proliferation with IC50_{50} values as low as 180 nM . This indicates that the oxadiazole structure may facilitate interactions with molecular targets involved in cancer progression.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Covalent Binding : Some studies suggest that the oxadiazole ring can form covalent bonds with cellular nucleophiles, enhancing its efficacy as a therapeutic agent .

Study on Antimicrobial Activity

A series of oxadiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that the presence of the chlorophenyl group significantly enhanced antimicrobial potency compared to other substituents.

CompoundMIC (µg/mL)Activity
A3.12Strong
B6.25Moderate
C12.5Weak

Anti-inflammatory Research

In vitro studies demonstrated that certain derivatives could reduce levels of TNF-alpha and IL-6 in macrophage cultures, suggesting potential therapeutic applications for inflammatory diseases.

Q & A

Q. What are the common synthetic routes for 2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid?

The compound is typically synthesized via cyclization of hydrazide intermediates. A standard approach involves:

  • Step 1 : Condensation of 2-chlorobenzoyl chloride with benzoic acid hydrazide to form a hydrazide intermediate.
  • Step 2 : Cyclization using dehydrating agents like POCl₃ or PCl₅ to form the 1,3,4-oxadiazole ring .
  • Step 3 : Purification via column chromatography or recrystallization. Reaction yields (60–85%) depend on solvent choice (e.g., THF or DMF) and temperature control (80–120°C) .

Q. How is this compound characterized for structural confirmation?

Key analytical methods include:

  • ¹H/¹³C NMR : To confirm substitution patterns (e.g., 2-chlorophenyl vs. benzoic acid groups).
  • FT-IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretching of benzoic acid) and ~1250 cm⁻¹ (C-O-C in oxadiazole) .
  • Elemental Analysis (CHN) : To verify stoichiometry (e.g., C₁₅H₁₀ClN₂O₃) .
  • UV-Vis Spectroscopy : For π→π* transitions in aromatic/oxadiazole systems (λmax ~260–280 nm) .

Q. What pharmacological activities are associated with 1,3,4-oxadiazole derivatives?

This scaffold exhibits:

  • Antimicrobial activity : Via disruption of bacterial cell membranes (MIC values: 4–16 µg/mL against S. aureus) .
  • Anticancer potential : Inhibition of topoisomerase II (IC₅₀ ~10–50 µM) .
  • Anti-inflammatory effects : COX-2 enzyme inhibition (selectivity ratio >10) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular conformation?

Single-crystal X-ray diffraction provides:

  • Bond angles/lengths : Critical for distinguishing tautomeric forms (e.g., oxadiazole vs. thiadiazole).
  • Planarity analysis : Confirms delocalization in the oxadiazole ring (torsion angles <5°) .
  • Intermolecular interactions : Hydrogen bonding between benzoic acid groups (O···H distances ~1.8–2.0 Å) stabilizes crystal packing .

Q. What strategies address low yields in oxadiazole ring formation?

Yield optimization involves:

  • Catalyst screening : Use of iodine or ZnCl₂ to enhance cyclization efficiency .
  • Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hrs) and improves yields by 15–20% .
  • Solvent polarity adjustment : Higher polarity solvents (e.g., DMSO) favor ring closure .

Q. How do substituents on the oxadiazole ring influence biological activity?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., -Cl at 2-chlorophenyl): Enhance antimicrobial potency by increasing lipophilicity (logP ~2.5–3.0) .
  • Benzoic acid moiety : Critical for hydrogen bonding with enzyme active sites (e.g., COX-2) .
  • Steric effects : Bulky substituents at the 5-position reduce activity due to steric hindrance .

Q. How can conflicting spectral data (e.g., NMR vs. XRD) be reconciled?

  • Dynamic effects in solution : X-ray data reflect solid-state conformation, while NMR captures dynamic equilibria (e.g., keto-enol tautomerism).
  • DFT calculations : Compare experimental NMR shifts with theoretical models to identify dominant conformers .
  • Variable-temperature NMR : Resolves overlapping peaks caused by conformational flexibility .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (LD₅₀ >500 mg/kg in rodents) .
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Neutralize with NaOH (pH 7–8) before disposal in halogenated waste containers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid
Reactant of Route 2
Reactant of Route 2
2-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]benzoic acid

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